molecular formula C15H22N2O4 B3989338 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)

Cat. No.: B3989338
M. Wt: 294.35 g/mol
InChI Key: VSIMRWHTBRBEGT-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclohexene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the cyclohexene ring and other functional groups. Common reagents used in these reactions include cyclohexene, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)
  • 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-propenylester(9CI)

Uniqueness

Compared to similar compounds, 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) has unique structural features that may confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxyethyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-12(14(18)21-9-8-20-2)13(17-15(19)16-10)11-6-4-3-5-7-11/h3-4,11,13H,5-9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIMRWHTBRBEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)
Reactant of Route 2
Reactant of Route 2
5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)
Reactant of Route 3
5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)
Reactant of Route 4
5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)
Reactant of Route 5
5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)
Reactant of Route 6
5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)

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